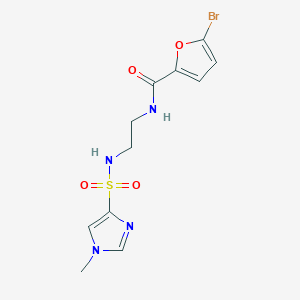![molecular formula C9H13N3O2 B2402500 (3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol CAS No. 1932487-28-9](/img/structure/B2402500.png)
(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol is a chiral compound that features a pyrimidine ring attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Attachment to the Oxolane Ring: The pyrimidine derivative is then reacted with an oxolane precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
化学反应分析
Types of Reactions
(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
Chemistry
In chemistry, (3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological processes.
Medicine
In medicine, this compound might be explored for its therapeutic potential. It could be investigated for its efficacy in treating various diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-2-ol: Similar structure but with a different position of the hydroxyl group.
(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol is unique due to its specific stereochemistry and the presence of both pyrimidine and oxolane rings. This combination of features may confer unique chemical and biological properties that distinguish it from similar compounds.
属性
IUPAC Name |
(3S,4R)-4-[(6-methylpyrimidin-4-yl)amino]oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-2-9(11-5-10-6)12-7-3-14-4-8(7)13/h2,5,7-8,13H,3-4H2,1H3,(H,10,11,12)/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZKKOREZRRZES-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2COCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N[C@@H]2COC[C@H]2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide](/img/structure/B2402419.png)
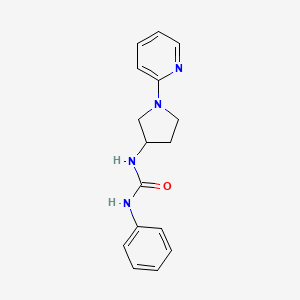
![rel-Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2402423.png)
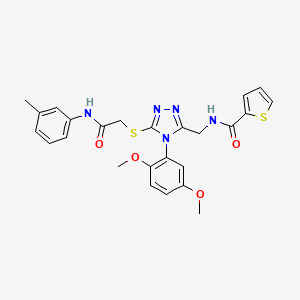
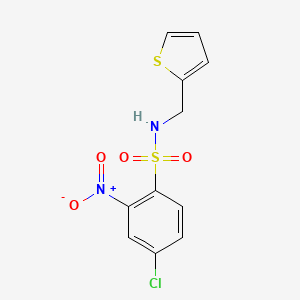
![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/new.no-structure.jpg)
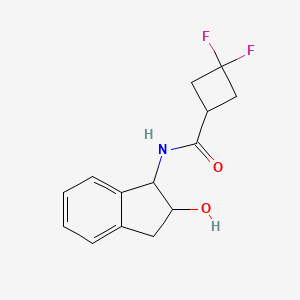
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide](/img/structure/B2402433.png)
![4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2402436.png)
![Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate](/img/structure/B2402437.png)
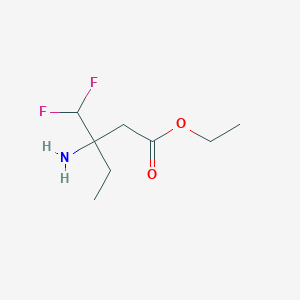
![N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide](/img/structure/B2402439.png)
